
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group, a hydroxybutyl group, and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 4-hydroxybutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then treated with nitrous acid to introduce the nitrosourea group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrosourea moiety can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea functionality into target molecules.
Biology: Studied for its potential as a biochemical tool to modify proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea involves the alkylation of nucleophilic sites in biomolecules such as DNA and proteins. The chloroethyl group reacts with nucleophilic centers, leading to the formation of covalent bonds and subsequent modification of the target molecules. This alkylation process can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The nitrosourea moiety also contributes to the compound’s reactivity by generating reactive intermediates that further enhance its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar in structure but with a cyclohexyl group instead of a hydroxybutyl group.
1-(2-Chloroethyl)-3-(4-methylbutyl)-1-nitrosourea: Contains a methylbutyl group instead of a hydroxybutyl group.
1-(2-Chloroethyl)-3-(4-aminobutyl)-1-nitrosourea: Features an aminobutyl group instead of a hydroxybutyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxybutyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60784-48-7 |
|---|---|
Molekularformel |
C7H14ClN3O3 |
Molekulargewicht |
223.66 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea |
InChI |
InChI=1S/C7H14ClN3O3/c8-3-5-11(10-14)7(13)9-4-1-2-6-12/h12H,1-6H2,(H,9,13) |
InChI-Schlüssel |
MYUUYILUYUAZSN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CNC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


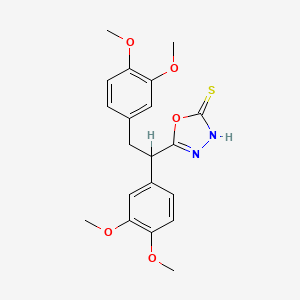
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)

![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
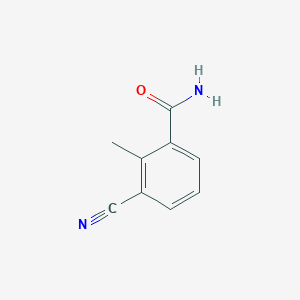
![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)

![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
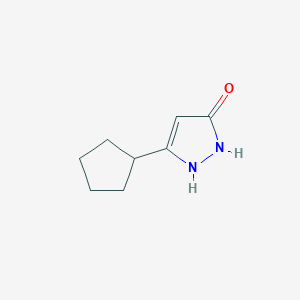

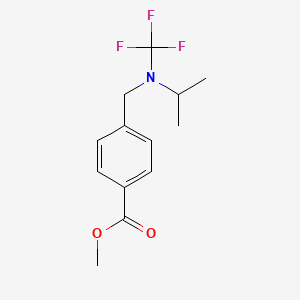
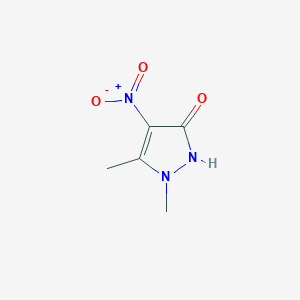
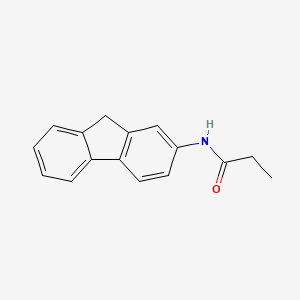
![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)
